(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid
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Overview
Description
The compound “(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid” is a complex organic molecule that features multiple functional groups, including carboxylic acids, amides, and a fluorinated pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route may include:
Formation of the fluorinated pyridine ring:
Peptide bond formation: The compound contains several peptide bonds, which are formed through the reaction of carboxylic acids with amines. This step may involve the use of coupling reagents such as carbodiimides or phosphonium salts.
Protection and deprotection steps: To prevent unwanted reactions, protective groups may be used during the synthesis. These groups are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated peptide synthesizers and large-scale reactors. The process would also need to comply with regulatory standards for the production of pharmaceutical compounds.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and reduction: The carboxylic acid groups can be oxidized to form carbonyl compounds, while the amide groups can be reduced to amines.
Substitution reactions: The fluorinated pyridine ring can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid groups would yield carbonyl compounds, while reduction of the amide groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications.
Biology
In biology, the compound may be used as a probe to study protein-ligand interactions. The fluorinated pyridine ring can be detected using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, the compound has potential applications as a radiopharmaceutical. The fluorine-18 isotope can be used in positron emission tomography (PET) imaging to diagnose and monitor diseases such as cancer.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, as a radiopharmaceutical, the compound would target specific tissues or cells in the body, where it would emit positrons that can be detected using PET imaging. The molecular targets and pathways involved would depend on the specific design of the compound and its intended use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid analogs: These compounds would have similar structures but with slight modifications, such as different substituents on the pyridine ring or variations in the peptide sequence.
Other fluorinated radiopharmaceuticals: Compounds such as fluorodeoxyglucose (FDG) are also used in PET imaging and have similar applications in medicine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in multiple fields. The presence of the fluorine-18 isotope makes it particularly valuable for use in PET imaging, while its peptide structure allows for interactions with biological molecules.
Properties
CAS No. |
2093321-19-6 |
---|---|
Molecular Formula |
C49H55FN8O16 |
Molecular Weight |
1030.0 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1/i50-1 |
InChI Key |
RFFFFGRYVZESLB-CXODGJKXSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)[18F] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
Origin of Product |
United States |
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